molecular formula C10H10O3 B1527962 Methyl 2-(ethenyloxy)benzoate CAS No. 13661-90-0

Methyl 2-(ethenyloxy)benzoate

Cat. No.: B1527962
CAS No.: 13661-90-0
M. Wt: 178.18 g/mol
InChI Key: REXWOVSLTYEHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethenyloxy)benzoate is an organic compound with the molecular formula C10H10O3. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and an ethenyloxy group (-OCH=CH2) at the second position. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and carboxylic acids.

    • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkenyl derivatives.

    • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

    Major Products Formed:

    • Oxidation Products: Methyl 2-(ethenyloxy)benzoic acid, benzene-1,2-dicarboxylic acid.

    • Reduction Products: 2-(ethenyloxy)benzyl alcohol, ethyl 2-(ethenyloxy)benzoate.

    • Substitution Products: 2-(hydroxy)benzoate, 2-(amino)benzoate.

    Scientific Research Applications

    Methyl 2-(ethenyloxy)benzoate is widely used in scientific research due to its versatile chemical properties:

    • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

    • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which Methyl 2-(ethenyloxy)benzoate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

    Comparison with Similar Compounds

    • Methyl benzoate

    • Ethyl benzoate

    • Vinyl benzoate

    • Benzyl acetate

    Does this cover everything you were looking for, or is there something specific you'd like to know more about?

    Properties

    IUPAC Name

    methyl 2-ethenoxybenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h3-7H,1H2,2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    REXWOVSLTYEHAO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC=CC=C1OC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    178.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2-(ethenyloxy)benzoate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 2-(ethenyloxy)benzoate
    Reactant of Route 3
    Reactant of Route 3
    Methyl 2-(ethenyloxy)benzoate
    Reactant of Route 4
    Reactant of Route 4
    Methyl 2-(ethenyloxy)benzoate
    Reactant of Route 5
    Reactant of Route 5
    Methyl 2-(ethenyloxy)benzoate
    Reactant of Route 6
    Reactant of Route 6
    Methyl 2-(ethenyloxy)benzoate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.